1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one
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Overview
Description
1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or amines .
Scientific Research Applications
1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets within biological systems. It may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
Indole: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring.
Uniqueness: 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This structure imparts distinct chemical and biological properties that are not observed in simpler heterocycles like pyrrole or pyrazole .
Properties
IUPAC Name |
1-methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-3-6-13-8-5-9-4-7-12(2)10(9)11(13)14/h1,4-5,7-8H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTUOPAVCLHOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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